

An In-depth Technical Guide to Octocrylene-13C3: Physicochemical Characteristics, Synthesis, and Analysis

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Compound of Interest

Compound Name: Octocrylene-13C3

Cat. No.: B15545298

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Octocrylene-13C3**, a stable isotope-labeled version of the common UV filter Octocrylene. This document details its synthesis, purification, and analytical characterization, offering valuable information for researchers in drug development, metabolism, and environmental science.

Core Physical and Chemical Characteristics

Octocrylene-13C3 is an isotopically labeled organic compound where three carbon atoms in the octocrylene molecule have been replaced with the stable carbon-13 isotope. This labeling is invaluable for tracer studies in metabolic and environmental fate research, allowing for unambiguous identification and quantification by mass spectrometry.

Table 1: Physicochemical Properties of Octocrylene-13C3 and Unlabeled Octocrylene

Property	Octocrylene-13C3	Unlabeled Octocrylene	Reference
Molecular Formula	$^{13}\text{C}_3\text{C}_{21}\text{H}_{27}\text{NO}_2$	$\text{C}_{24}\text{H}_{27}\text{NO}_2$	[1]
Molecular Weight	364.48 g/mol	361.48 g/mol	[1]
Accurate Mass	364.2142 u	361.2042 u	[1]
CAS Number	Not available	6197-30-4	[1]
Appearance	Viscous, oily liquid, clear and colorless	Viscous, oily liquid, clear and colorless	[2]
Melting Point	Not available	-10 °C	
Boiling Point	Not available	218 °C at 1.5 mmHg	
Density	Not available	1.051 g/mL at 25 °C	
Solubility	Soluble in organic solvents (e.g., DMSO, ethanol)	Oil-soluble	
Storage Temperature	+4°C	Room Temperature	
Purity (typical)	>95% (by HPLC)	≥98.0% (by HPLC)	
UV Absorption Max (λ _{max})	~303 nm	303 nm	

Experimental Protocols

Synthesis of Octocrylene-13C3

The synthesis of **Octocrylene-13C3** is achieved through a Knoevenagel condensation reaction, a classic method for forming carbon-carbon double bonds. This procedure utilizes 13C-labeled precursors to introduce the isotopic labels into the final molecule.

Reaction Scheme:

Materials:

- Ethyl Cyanoacetate-13C2
- Benzophenone-13C
- Piperidine (catalyst)
- Toluene (solvent)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl Cyanoacetate-13C2 (1.0 eq) and Benzophenone-13C (1.0 eq) in toluene.
- Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
- Wash the reaction mixture with water to remove the piperidine catalyst.
- Extract the organic layer with ethyl acetate.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Octocrylene-13C3** is purified by flash column chromatography on silica gel.

Procedure:

- Prepare a silica gel column using a slurry of silica in a non-polar solvent such as hexane.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **Octocrylene-13C3** as a viscous oil.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is used for the determination of purity and quantification of **Octocrylene-13C3**.

Table 2: HPLC Method Parameters

Parameter	Value
Column	C18, 5 μ m, 4.6 x 250 mm
Mobile Phase	Acetonitrile:Water (85:15, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 300 nm
Injection Volume	20 μ L
Column Temperature	50 $^{\circ}$ C
Internal Standard	Cyclosporine A (optional)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure and isotopic labeling of **Octocrylene- $^{13}\text{C}_3$** . The presence of ^{13}C labels will result in characteristic splitting patterns in both ^1H and ^{13}C spectra due to ^1H - ^{13}C and ^{13}C - ^{13}C coupling.

- ^1H NMR: Protons attached to or adjacent to the ^{13}C -labeled carbons will exhibit additional coupling, leading to the splitting of their signals.
- ^{13}C NMR: The signals for the ^{13}C -labeled carbons will be significantly enhanced in intensity. ^{13}C - ^{13}C coupling may be observed between adjacent labeled carbons.

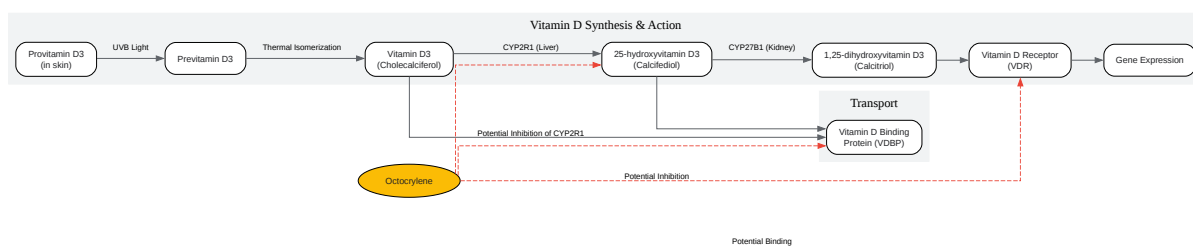
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of **Octocrylene- $^{13}\text{C}_3$** .

- Expected Molecular Ion: The mass spectrum will show a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 365.2, corresponding to the $^{13}\text{C}_3$ -labeled molecule.
- Fragmentation Pattern: The fragmentation pattern will be similar to that of unlabeled octocrylene, but fragments containing the ^{13}C labels will have a corresponding mass shift. Key fragments of unlabeled octocrylene are observed at m/z 250 (loss of the 2-ethylhexyl group) and m/z 232 (further loss of water). The corresponding fragments for **Octocrylene- $^{13}\text{C}_3$** would be shifted depending on which part of the molecule retains the labels.

Potential Signaling Pathway Interaction

Recent in silico studies suggest that octocrylene may interact with the vitamin D synthesis pathway. Molecular docking and dynamic simulations have indicated that octocrylene can bind to key proteins involved in this pathway, including the vitamin D binding protein (VDBP), the vitamin D receptor (VDR), and the enzyme CYP2R1, which is responsible for the 25-hydroxylation of vitamin D. This potential interaction could disrupt normal vitamin D metabolism.



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Caption: Potential interaction of Octocrylene with the Vitamin D synthesis and signaling pathway.

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References

- 1. Sunscreen Ingredient Octocrylene's Potency to Disrupt Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

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